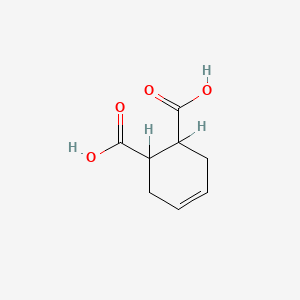

Cyclohex-4-ene-1,2-dicarboxylic acid

Description

BenchChem offers high-quality Cyclohex-4-ene-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohex-4-ene-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUAAIDVFMVTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861676 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |

| Record name | Tetrahydrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC179400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclohex-4-ene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Cyclohex-4-ene-1,2-dicarboxylic acid. This compound, a derivative of cyclohexane, is of significant interest in organic synthesis and serves as a versatile building block in the development of new chemical entities.

Core Chemical Properties

Cyclohex-4-ene-1,2-dicarboxylic acid exists as two geometric isomers, cis and trans. The cis isomer is more commonly synthesized and studied due to its formation via the Diels-Alder reaction.[1] The properties of both isomers are summarized below.

Physicochemical Data

| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |

| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [2][3] | 170.16 g/mol [4] |

| CAS Number | 2305-26-2[5] | 15573-40-7[4] |

| Melting Point | 168-171 °C[5][6][7] | Not readily available |

| Boiling Point | 106-107 °C at 0.1 Torr[5] | Not readily available |

| Density | ~1.37 g/cm³ (Predicted)[5][6] | Not readily available |

| pKa₁ | 3.89 (at 20 °C)[5] | Not readily available |

| pKa₂ | 6.79 (at 20 °C)[5] | Not readily available |

| Solubility | Soluble in methanol[5], slightly soluble in acetone.[6] | Not readily available |

| Appearance | White powder or crystals.[5] | Powder.[4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Cyclohex-4-ene-1,2-dicarboxylic acid.

-

¹H NMR (Proton NMR): Spectra for the cis isomer are available and can be used to confirm its structure.[8][9][10]

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on the different carbon environments within the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid functional groups (O-H and C=O stretches) and the alkene C=C bond.[11]

Synthesis and Reactivity

The primary route to cis-Cyclohex-4-ene-1,2-dicarboxylic acid is through the hydrolysis of its corresponding anhydride (B1165640), cis-4-Cyclohexene-1,2-dicarboxylic anhydride.[1] The anhydride is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride.[12][13] This reaction is highly stereospecific, leading exclusively to the cis product.[1]

The dicarboxylic acid functionality allows for a range of chemical transformations, including esterification and amidation, making it a valuable intermediate in organic synthesis.[14]

Experimental Protocols

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is a common undergraduate organic chemistry experiment.

Materials:

-

3-Sulfolene (B121364) (butadiene sulfone)[12]

-

Maleic anhydride[12]

-

Petroleum ether (for recrystallization)[17]

Procedure:

-

Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing xylene and a boiling stone.[16]

-

Heat the mixture under reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.[12][15]

-

Cool the reaction mixture to room temperature, which should induce crystallization of the anhydride product.[19]

-

Collect the crystals by vacuum filtration and wash with cold petroleum ether to remove impurities.[17]

-

The purity of the product can be assessed by its melting point (typically 102-105 °C).[20]

Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Water

Procedure:

-

The anhydride product from the Diels-Alder reaction is hydrolyzed by heating it with water.[1]

-

Upon cooling, the dicarboxylic acid crystallizes out of the solution.

-

The resulting crystals can be collected by vacuum filtration.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Diels-Alder reaction for the synthesis of the anhydride precursor.

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Caption: Experimental workflow for the synthesis of the dicarboxylic acid.

References

- 1. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]

- 2. (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid | C8H10O4 | CID 59116144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (±)-反式-4-环己烯-1,2-二甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. cis-cyclohex-4-ene-1,2-dicarboxylic acid [stenutz.eu]

- 8. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) IR Spectrum [m.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 14. CAS 2305-26-2: rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic … [cymitquimica.com]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. odinity.com [odinity.com]

- 17. cerritos.edu [cerritos.edu]

- 18. web.alfredstate.edu [web.alfredstate.edu]

- 19. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 20. studymoose.com [studymoose.com]

An In-depth Technical Guide to the Structure and Stereochemistry of Cyclohex-4-ene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid is a cyclic dicarboxylic acid that serves as a versatile building block in organic synthesis. Its rigid cyclohexene (B86901) core, coupled with the presence of two carboxylic acid functionalities, makes it a valuable synthon for the preparation of a wide range of compounds, including pharmaceuticals, polymers, and other functional materials. The stereochemistry of this molecule is of particular importance as it gives rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, different chemical and biological properties. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic characterization of cyclohex-4-ene-1,2-dicarboxylic acid, with a focus on its various stereoisomers.

Structure and Stereochemistry

The fundamental structure of cyclohex-4-ene-1,2-dicarboxylic acid consists of a six-membered carbon ring containing a double bond and two carboxylic acid groups attached to adjacent carbon atoms. The presence of two stereocenters at positions 1 and 2 of the cyclohexene ring leads to the existence of multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, each of which exists as a pair of enantiomers.

In the cis isomer , the two carboxylic acid groups are on the same side of the cyclohexene ring. This isomer is achiral as a whole due to a plane of symmetry and is therefore a meso compound. However, it can be considered as a racemic mixture of two enantiomeric chair-like conformations.

In the trans isomer , the carboxylic acid groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and (1S,2S)-cyclohex-4-ene-1,2-dicarboxylic acid.

Synthesis of Stereoisomers

The stereochemistry of cyclohex-4-ene-1,2-dicarboxylic acid is directly controlled by the stereochemistry of the dienophile used in the Diels-Alder reaction.

Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic acid

The cis isomer is readily synthesized via a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). The reaction proceeds with high stereospecificity, with the cis configuration of the dienophile (maleic anhydride) being retained in the product, initially forming cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride yields the desired cis-dicarboxylic acid.

Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid

The trans isomer is synthesized using a similar Diels-Alder approach, but with fumaric acid as the dienophile, which possesses a trans configuration. The reaction between 1,3-butadiene (often generated in situ from 3-sulfolene) and fumaric acid directly yields trans-cyclohex-4-ene-1,2-dicarboxylic acid.

Spectroscopic Data

The stereoisomers of cyclohex-4-ene-1,2-dicarboxylic acid can be distinguished by their characteristic spectroscopic data.

| Compound | Melting Point (°C) |

| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | 103-104 |

| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | 165-167 |

| trans-Cyclohex-4-ene-1,2-dicarboxylic acid | ~133 |

| ¹H NMR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (CDCl₃, 300 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| 5.90 | Olefinic protons (2H, m) |

| 3.48 | Methine protons (2H, m) |

| 2.70 | Allylic protons (4H, m) |

| ¹³C NMR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 174.7 | Carbonyl carbons (C=O) |

| 125.5 | Olefinic carbons (=CH) |

| 39.3 | Methine carbons (CH) |

| 26.1 | Allylic carbons (CH₂) |

| IR Data of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (KBr pellet) | |

| Frequency (cm⁻¹) | Assignment |

| 3050 | =C-H stretch |

| 2950-2850 | C-H stretch |

| 1845, 1780 | C=O stretch (anhydride) |

| 1640 | C=C stretch |

Note: Spectroscopic data for the trans isomer is less commonly reported in literature but would be expected to show distinct chemical shifts and coupling constants in NMR due to the different spatial arrangement of the protons and carbons.

Experimental Protocols

Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (B121364) (1.0 eq) and maleic anhydride (1.0 eq).

-

Solvent Addition: Add a high-boiling solvent such as xylene.

-

Reaction: Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

-

Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., petroleum ether) to remove any unreacted starting materials. The product can be further purified by recrystallization.

Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic acid

-

Dissolution: Dissolve the synthesized cis-anhydride in hot water.

-

Hydrolysis: Heat the solution to boiling for a sufficient time to ensure complete hydrolysis of the anhydride to the dicarboxylic acid.

-

Crystallization: Cool the solution slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the diacid.

-

Isolation: Collect the crystalline product by vacuum filtration and dry thoroughly.

Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid

-

Reaction Setup: In a sealed reaction vessel, combine 3-sulfolene (1.0 eq) and fumaric acid (1.0 eq) in a suitable solvent like acetic acid.

-

Heating: Heat the mixture at a specified temperature (e.g., 100 °C) for an extended period (e.g., 40 hours) to allow for the slow generation of butadiene and its reaction with fumaric acid.

-

Isolation: After cooling, the product can be isolated by crystallization and filtration.

Enantiomeric Resolution

The chiral trans isomer can be resolved into its individual enantiomers, and the prochiral cis isomer can be desymmetrized to yield chiral derivatives. A common method for resolution is through the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol for Enantiomeric Resolution of the trans-Diacid

-

Salt Formation: Dissolve the racemic trans-cyclohex-4-ene-1,2-dicarboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.

-

Isolation of Diastereomer: Collect the precipitated diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid. The protonated chiral amine can be removed by extraction.

Applications in Drug Development

The rigid, stereochemically defined scaffold of cyclohex-4-ene-1,2-dicarboxylic acid and its derivatives makes them attractive starting materials in drug discovery. They can be used to synthesize conformationally constrained analogues of biologically active molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. The carboxylic acid groups provide convenient handles for further functionalization and incorporation into larger molecular frameworks. The ability to access specific stereoisomers is crucial, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects.

The Genesis of a Cycloaddition: A Technical Guide to Cyclohex-4-ene-1,2-dicarboxylic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis, owes its existence to one of the most powerful reactions in a chemist's toolkit: the Diels-Alder reaction. This guide delves into the historical context of its discovery, rooted in the Nobel Prize-winning work of Otto Diels and Kurt Alder, and provides a comprehensive technical overview of its synthesis. Detailed experimental protocols, quantitative data, and graphical representations of the underlying chemical principles are presented to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Discovery and Historical Context

The discovery of cyclohex-4-ene-1,2-dicarboxylic acid is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic chemistry. In 1928, German chemists Otto Diels and Kurt Alder reported a novel reaction between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. This [4+2] cycloaddition reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient and stereospecific method for the synthesis of cyclic compounds.

The reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile) is a classic example of the Diels-Alder reaction and serves as the primary route to the direct precursor of cyclohex-4-ene-1,2-dicarboxylic acid, namely cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1][2] The subsequent hydrolysis of this anhydride yields the target dicarboxylic acid. The reaction's significance lies in its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step.[3] This reaction has become a fundamental tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, and other fine chemicals.[1]

Physicochemical Properties and Isomerism

cis-4-Cyclohexene-1,2-dicarboxylic acid and its anhydride precursor have well-defined physical and chemical properties. The stereochemistry of the Diels-Alder reaction dictates the formation of the cis isomer, where the two carboxylic acid groups are on the same face of the cyclohexene (B86901) ring.

A crucial aspect of the stereochemistry of the Diels-Alder reaction, particularly with cyclic dienophiles or dienes, is the formation of endo and exo isomers.[4] In the context of the reaction between 1,3-butadiene and maleic anhydride, the transition state leading to the endo product is kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.[5] The exo product, while often thermodynamically more stable, is formed to a lesser extent under standard reaction conditions.[5]

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.14[6] | 102-105[6] | White crystalline solid | 85-43-8 |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | 170.17[7] | 166-170 | White powder or crystals | 2305-26-2 |

Experimental Protocols

The synthesis of cyclohex-4-ene-1,2-dicarboxylic acid is typically a two-step process: the Diels-Alder reaction to form the anhydride, followed by its hydrolysis.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure utilizes 3-sulfolene (B121364) (butadiene sulfone) as a stable, solid precursor to 1,3-butadiene, which is generated in situ upon heating.[8][9] This approach avoids the handling of gaseous 1,3-butadiene.

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Maleic anhydride

-

Xylene (solvent)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene, maleic anhydride, and xylene.[10]

-

Heat the mixture gently to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide gas.[2][11] The 1,3-butadiene will then react with maleic anhydride in the Diels-Alder reaction.

-

Maintain the reflux for approximately 30-60 minutes.[10][11]

-

Allow the reaction mixture to cool to room temperature.

-

Induce crystallization by adding petroleum ether and cooling the mixture in an ice bath.[12][13]

-

Collect the crystalline product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration.[12]

-

Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.[12]

Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Water

Procedure:

-

Add the synthesized anhydride to a flask containing water.

-

Heat the mixture to boiling to facilitate the hydrolysis of the anhydride ring.

-

Continue heating until all the solid has dissolved.

-

Allow the solution to cool slowly to room temperature, which will cause the cis-4-cyclohexene-1,2-dicarboxylic acid to crystallize.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water and allow them to air dry.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows involved in the synthesis of cyclohex-4-ene-1,2-dicarboxylic acid.

Caption: The Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

Cyclohex-4-ene-1,2-dicarboxylic acid, a product of the elegant and efficient Diels-Alder reaction, stands as a testament to the power of fundamental organic chemistry. Its synthesis from readily available starting materials via a well-understood and robust reaction pathway makes it an important building block in various chemical endeavors. This guide provides the essential technical details, from its historical discovery to practical laboratory procedures, to aid researchers in harnessing the potential of this versatile molecule.

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. atc.io [atc.io]

- 4. Solved For Reaction of cis-Butadiene with Maleic | Chegg.com [chegg.com]

- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. studymoose.com [studymoose.com]

- 7. scbt.com [scbt.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. scribd.com [scribd.com]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. odinity.com [odinity.com]

- 12. cerritos.edu [cerritos.edu]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of Cyclohex-4-ene-1,2-dicarboxylic acid. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid is a cyclohexene (B86901) derivative with two carboxylic acid functional groups. It exists as two geometric isomers, cis and trans, which exhibit distinct physical, chemical, and spectroscopic properties. The structural elucidation and differentiation of these isomers are crucial for their application in various fields, including polymer chemistry and as building blocks in organic synthesis. This guide focuses on the key spectroscopic techniques used for the characterization of these isomers: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the spectroscopic data for both cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid. The data is summarized in clear, tabular formats to facilitate easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | Olefinic (CH=CH) | ~5.7 | m | - |

| Methine (CH-COOH) | ~3.1 | m | - | |

| Allylic (CH₂) | ~2.5 | m | - | |

| Carboxylic Acid (COOH) | >10 | br s | - | |

| trans | Olefinic (CH=CH) | ~5.6 | m | - |

| Methine (CH-COOH) | ~2.8 | m | - | |

| Allylic (CH₂) | ~2.3 | m | - | |

| Carboxylic Acid (COOH) | >10 | br s | - |

¹³C NMR Data

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| cis | Carboxylic Acid (C=O) | ~175 |

| Olefinic (C=C) | ~125 | |

| Methine (CH-COOH) | ~41 | |

| Allylic (CH₂) | ~25 | |

| trans | Carboxylic Acid (C=O) | ~176 |

| Olefinic (C=C) | ~126 | |

| Methine (CH-COOH) | ~43 | |

| Allylic (CH₂) | ~27 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the isomers of Cyclohex-4-ene-1,2-dicarboxylic acid are presented below.

| Isomer | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| cis / trans | O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| C-H (sp²) | Stretching | 3100-3000 | Medium | |

| C-H (sp³) | Stretching | 3000-2850 | Medium | |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 | Strong | |

| C=C (Alkene) | Stretching | 1650-1630 | Medium to Weak | |

| C-O | Stretching | 1320-1210 | Strong | |

| O-H | Bending | 1440-1395 | Medium | |

| =C-H | Bending (out-of-plane) | 730-665 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Cyclohex-4-ene-1,2-dicarboxylic acid, with a molecular weight of 170.16 g/mol , the mass spectrum can be used to confirm the molecular formula and gain insights into its structure.

| Isomer | m/z | Relative Intensity (%) | Proposed Fragment |

| cis / trans | 170 | Variable | [M]⁺ (Molecular Ion) |

| 152 | Variable | [M - H₂O]⁺ | |

| 126 | Variable | [M - CO₂]⁺ | |

| 108 | Variable | [M - CO₂ - H₂O]⁺ | |

| 91 | Variable | [C₇H₇]⁺ (Tropylium ion) | |

| 79 | High | [C₆H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the Cyclohex-4-ene-1,2-dicarboxylic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a 30-45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The absorbance spectrum is plotted against wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., esterified) to increase its volatility.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques in characterizing Cyclohex-4-ene-1,2-dicarboxylic acid.

An In-depth Technical Guide to the Cis and Trans Isomers of Cyclohex-4-ene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of cyclohex-4-ene-1,2-dicarboxylic acid, molecules of significant interest in organic synthesis and medicinal chemistry. This document details their synthesis, stereochemistry, physicochemical properties, and the interconversion between the two forms. Experimental protocols and spectroscopic data are provided to facilitate further research and application in drug development and materials science.

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid exists as two geometric isomers: a cis isomer, where the two carboxylic acid groups are on the same side of the cyclohexene (B86901) ring, and a trans isomer, where they are on opposite sides. This stereochemical difference profoundly influences their physical and chemical properties, making their selective synthesis and characterization crucial for various applications. The rigid cyclohexene backbone combined with the functional carboxylic acid groups makes these isomers valuable building blocks in the synthesis of pharmaceuticals and polymers.

Synthesis of Isomers

Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid

The cis isomer is readily synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). The resulting product, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, is then hydrolyzed to yield the dicarboxylic acid. For safety and ease of handling, 3-sulfolene (B121364) is often used as a solid precursor that generates 1,3-butadiene in situ upon heating.

Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic Acid

The trans isomer is synthesized using a similar Diels-Alder approach, but with fumaric acid, the trans isomer of maleic acid, as the dienophile. The stereochemistry of the dienophile is retained in the product, leading to the formation of trans-cyclohex-4-ene-1,2-dicarboxylic acid.

Isomerization

The cis isomer can be converted to the more thermodynamically stable trans isomer. This process typically involves heating the cis isomer, often in the presence of a strong acid catalyst. The acid facilitates the temporary opening of one of the C-C bonds adjacent to a carboxyl group, allowing for rotation and subsequent re-closure to form the trans configuration.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for the cis and trans isomers is presented in the table below for easy comparison.

| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic Acid | trans-Cyclohex-4-ene-1,2-dicarboxylic Acid |

| CAS Number | 2305-26-2 | 15573-40-7 |

| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol | 170.16 g/mol |

| Melting Point | 165-170 °C[1] | 148-152 °C |

| pKa₁ | 3.89 (at 20 °C)[2] | Not available |

| pKa₂ | 6.79 (at 20 °C)[2] | Not available |

Experimental Protocols

Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride

Materials:

-

3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

Maleic anhydride

-

Xylene (anhydrous)

-

Petroleum ether (low boiling)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio.

-

Add a minimal amount of anhydrous xylene to dissolve the reactants upon heating.

-

Heat the mixture to a gentle reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.

-

Continue refluxing for approximately 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature, which should induce crystallization of the anhydride product.

-

If crystallization is slow, cool the flask in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether to remove any remaining xylene and unreacted starting materials.

-

Dry the crystals to obtain pure cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Hydrolysis to cis-Cyclohex-4-ene-1,2-dicarboxylic Acid

Materials:

-

cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

Deionized water

Procedure:

-

Place the synthesized anhydride in a round-bottom flask.

-

Add a sufficient amount of deionized water.

-

Heat the mixture to boiling or reflux until all the solid anhydride has dissolved. This indicates that hydrolysis to the dicarboxylic acid is complete.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization of the diacid.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals to obtain pure cis-cyclohex-4-ene-1,2-dicarboxylic acid.

Isomerization of cis- to trans-Cyclohex-4-ene-1,2-dicarboxylic Acid

Materials:

-

cis-Cyclohex-4-ene-1,2-dicarboxylic acid

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve the cis-dicarboxylic acid in a minimal amount of hot water in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the solution under reflux for several hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or by observing the precipitation of the less soluble trans isomer upon cooling.

-

Once the isomerization is complete, allow the mixture to cool to room temperature. The trans isomer should crystallize out of the solution.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry.

Spectroscopic Data

Infrared (IR) Spectroscopy

-

cis-Isomer: The IR spectrum of the cis-dicarboxylic acid will show a broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong C=O stretching absorption will be present around 1700 cm⁻¹. The C=C stretching of the cyclohexene ring will appear as a weaker absorption around 1650 cm⁻¹.

-

trans-Isomer: The IR spectrum of the trans-isomer will exhibit similar characteristic peaks for the carboxylic acid and alkene functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different molecular symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of cis-Isomer: The proton NMR spectrum of the cis-isomer is expected to show a signal for the two equivalent olefinic protons around 5.7 ppm. The two protons attached to the carbons bearing the carboxyl groups will appear as a multiplet around 3.0-3.5 ppm. The allylic protons will resonate at approximately 2.3-2.6 ppm.

-

¹³C NMR of cis-Isomer: Due to the C₂ symmetry of the cis-isomer, the ¹³C NMR spectrum will show four distinct signals: one for the carboxylic acid carbons (~175 ppm), one for the olefinic carbons (~125 ppm), one for the carbons attached to the carboxyl groups (~40 ppm), and one for the allylic carbons (~25 ppm).

-

¹H NMR of trans-Isomer: The olefinic protons will appear in a similar region to the cis-isomer. However, the chemical shifts and coupling constants of the protons on the carbons bearing the carboxyl groups and the allylic protons will differ due to the change in stereochemistry.

-

¹³C NMR of trans-Isomer: The trans-isomer also possesses C₂ symmetry, and thus will also show four signals in its ¹³C NMR spectrum. The chemical shifts of these carbons will be slightly different from those of the cis-isomer.

Visualizations

Caption: Synthetic pathways for cis and trans isomers.

Caption: Workflow for isomerization and characterization.

References

Physical properties of Cyclohex-4-ene-1,2-dicarboxylic acid (melting point, boiling point, solubility)

This guide provides a comprehensive overview of the known physical properties of the cis and trans isomers of Cyclohex-4-ene-1,2-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the characterization workflow.

Core Physical Properties

Cyclohex-4-ene-1,2-dicarboxylic acid is a dicarboxylic acid with a cyclohexene (B86901) ring structure. The spatial orientation of the two carboxylic acid groups relative to the ring gives rise to cis and trans diastereomers, which exhibit distinct physical properties.

Data Presentation

The physical properties of both cis- and trans-Cyclohex-4-ene-1,2-dicarboxylic acid are summarized in the table below. It is important to note that the properties of the cis isomer are more extensively documented in available literature.

| Physical Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-(±)-Cyclohex-4-ene-1,2-dicarboxylic acid |

| CAS Number | 2305-26-2[1][2][3][4] | 15573-40-7[5][6] |

| Molecular Formula | C₈H₁₀O₄[1][3][7] | C₈H₁₀O₄[5] |

| Molecular Weight | 170.16 g/mol [1][3][7] | 170.16 g/mol [5] |

| Melting Point | 165-170°C[8], 168°C[1][2][3][7], 170-171°C[9] | Data not readily available |

| Boiling Point | 106-107°C at 0.1 Torr[1][2][3], 395.4±42.0°C (Predicted)[9] | Data not readily available |

| Solubility | Soluble in methanol[2][3][10][11]. Slightly soluble in acetone[9]. Soluble in water[9]. | Data not readily available |

| Appearance | White powder or crystals[2][3][11] | White solid[6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties outlined above. These are generalized protocols applicable to organic compounds like Cyclohex-4-ene-1,2-dicarboxylic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be well-packed to ensure uniform heating.

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heating block or oil bath. The capillary is positioned adjacent to a thermometer or temperature probe.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure (vacuum distillation).

Methodology: Distillation at Reduced Pressure

-

Apparatus Setup: A vacuum distillation apparatus is assembled, consisting of a distilling flask (containing the sample and a stir bar), a condenser, a receiving flask, a vacuum source (e.g., a vacuum pump), and a manometer to measure the pressure. A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Pressure Reduction: The system is evacuated to the desired pressure. The pressure must be stable and accurately measured for a reliable boiling point determination.

-

Heating: The sample is heated gently using a heating mantle or oil bath. The stir bar ensures smooth boiling.

-

Observation: The temperature is recorded when a steady stream of distillate is collected in the receiving flask and the temperature of the vapor remains constant. This constant temperature is the boiling point at the recorded pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added to the test tube in small portions.

-

Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.

-

Observation: The substance is considered "soluble" if it completely dissolves to form a clear, homogeneous solution at room temperature. If the substance does not dissolve, the mixture may be gently heated to observe any change in solubility.

-

Classification: For acidic compounds like dicarboxylic acids, solubility is often tested in a series of solvents to classify them, including water, 5% NaOH, 5% NaHCO₃, and various organic solvents. Solubility in aqueous bases like NaOH and NaHCO₃ indicates the presence of an acidic functional group.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. athabascau.ca [athabascau.ca]

- 4. cis-4-Cyclohexene-1,2-dicarboxylic Acid | 2305-26-2 | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. niainnovation.in [niainnovation.in]

- 7. researchgate.net [researchgate.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Safety and Handling of Cyclohex-4-ene-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Cyclohex-4-ene-1,2-dicarboxylic acid, a compound relevant to various research and development applications. This document outlines the known hazards, proper handling procedures, and emergency responses, and includes available experimental data to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Cyclohex-4-ene-1,2-dicarboxylic acid is a white solid organic compound. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [1] |

| CAS Number | 2305-26-2[2][3] |

| EINECS Number | 218-974-2[2][3] |

| Melting Point | 165-170 °C[4] |

| Appearance | White solid[5] |

| Synonyms | cis-4-Cyclohexene-1,2-dicarboxylic acid, cis-Δ4-Tetrahydrophthalic acid[1] |

Hazard Identification and Classification

Cyclohex-4-ene-1,2-dicarboxylic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

Signal Word: Warning[3]

Hazard Pictogram:

Safety and Handling Precautions

Adherence to strict safety protocols is essential when handling Cyclohex-4-ene-1,2-dicarboxylic acid to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when working with this chemical.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |

| Respiratory Protection | If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.[3][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][5]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical. The following first-aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Fire-fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

-

Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures:

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and place in a suitable, closed container for disposal.

-

Do not let the chemical enter drains.[3]

Toxicological Information

-

Respiratory Irritation: May cause respiratory irritation.[1][3][6]

-

Sensitization: No data available to classify it as a skin or respiratory sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive hazards.

Detailed experimental protocols for the irritation classifications are not provided in the standard safety data sheets. The classifications are typically based on in vivo or in vitro testing according to standardized guidelines (e.g., OECD Test Guidelines).

Experimental Protocols

The following is a representative, non-exhaustive example of a synthesis protocol for a derivative of Cyclohex-4-ene-1,2-dicarboxylic acid. Researchers should consult the primary literature and adapt procedures as necessary for their specific experimental context.

Example Synthesis: Diethyl cis-4-Cyclohexene-1,2-dicarboxylate

This procedure outlines the synthesis of the diethyl ester of cis-4-Cyclohexene-1,2-dicarboxylic acid.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic acid

-

Absolute ethanol (B145695)

-

Ether

-

3% Sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

A mixture of cis-4-Cyclohexene-1,2-dicarboxylic acid and absolute ethanol is prepared.

-

Toluene is added, and an azeotropic mixture of ethanol, toluene, and water is distilled.

-

More absolute ethanol is added, and the mixture is heated under reflux.

-

Toluene is added again, and the azeotropic mixture is distilled.

-

The remaining ethanol and toluene are removed under reduced pressure.

-

The residue is diluted with ether and washed with a 3% sodium carbonate solution.

-

The carbonate solutions are extracted with ether.

-

The combined ether solutions are washed with water, dried over magnesium sulfate, filtered, and concentrated.

-

The final product is distilled under reduced pressure.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of Cyclohex-4-ene-1,2-dicarboxylic acid.

Caption: General workflow for the safe handling of Cyclohex-4-ene-1,2-dicarboxylic acid.

Caption: Logical flow for emergency response to exposure incidents.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. Researchers and laboratory personnel must consult the most current Safety Data Sheet (SDS) for Cyclohex-4-ene-1,2-dicarboxylic acid from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cis-4-Cyclohexene-1,2-dicarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Thermodynamic Properties of Cyclohex-4-ene-1,2-dicarboxylic Acid and its Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), a key precursor to Cyclohex-4-ene-1,2-dicarboxylic acid. Due to a scarcity of direct experimental data for the diacid, this document leverages the available information on its stable anhydride, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

cis-4-Cyclohexene-1,2-dicarboxylic acid and its anhydride are molecules of significant interest in organic synthesis, serving as building blocks for a variety of more complex structures, including pharmaceuticals and polymers.[1] The thermodynamic properties of these compounds are crucial for understanding their stability, reactivity, and for optimizing reaction conditions. This guide summarizes the key thermodynamic data available for the anhydride and outlines the experimental methodologies for their determination.

Synthesis Pathway: Diels-Alder Reaction

The primary route to cis-4-cyclohexene-1,2-dicarboxylic anhydride is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[2] This reaction involves the combination of a conjugated diene (1,3-butadiene, often generated in situ from 3-sulfolene) and a dienophile (maleic anhydride).[2][3][4] The resulting anhydride can then be hydrolyzed to yield cis-4-cyclohexene-1,2-dicarboxylic acid.[5][6]

Thermodynamic Data

The following tables summarize the available thermodynamic data for cis-4-cyclohexene-1,2-dicarboxylic anhydride. This data is critical for predicting the compound's behavior under various temperature and pressure conditions.

Table 1: Phase Transition Properties of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

| Property | Value | Unit | Reference |

| Melting Point (Tm) | 103 - 104 | °C | [3] |

| Normal Boiling Temperature | 343 | K | [7] |

| Triple Point Temperature | 371.6 | K | [7] |

| Critical Temperature | 768 | K | [7] |

| Critical Pressure | 4500 | kPa | [7] |

| Critical Density | 350 | kg/m ³ | [7] |

| Enthalpy of Fusion (ΔfusH) | 11.88 ± 0.02 | kJ·mol⁻¹ | [1]¹ |

| Entropy of Fusion (ΔfusS) | 34.60 ± 0.06 | J·K⁻¹·mol⁻¹ | [1]¹ |

¹Data for 1-cyclohexene-1,2-dicarboxylic anhydride, an isomer.

Table 2: Thermochemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

| Property | Temperature (K) | Value | Unit | Reference |

| Molar Heat Capacity (Cp,m) | 80 - 360 | See original data | J·K⁻¹·mol⁻¹ | [1]¹ |

| Heat Capacity at Saturation (Liquid) | 371.6 - 752.64 | See original data | J·mol⁻¹·K⁻¹ | [7] |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 - 1000 | See original data | J·mol⁻¹·K⁻¹ | [7] |

| Enthalpy (Ideal Gas) | 200 - 1000 | See original data | kJ·mol⁻¹ | [7] |

| Enthalpy of Vaporization | 371.6 - 768 | See original data | kJ·mol⁻¹ | [7] |

¹Data for 1-cyclohexene-1,2-dicarboxylic anhydride, an isomer.

Experimental Protocols

The determination of thermodynamic properties requires precise and controlled experimental procedures. Below are summaries of the methodologies used to obtain the data presented.

Adiabatic Calorimetry

This technique is used to measure the heat capacity of a substance as a function of temperature.

A small sample of the compound (e.g., 4.3256 g) is placed in a sample cell equipped with a heater and a platinum resistance thermometer.[1] The cell is surrounded by adiabatic shields within a high vacuum can to minimize heat exchange with the surroundings. The sample is cooled to the starting temperature (e.g., 78 K using liquid nitrogen).[1] Heat is then supplied to the sample in intermittent steps, and the resulting temperature increase is measured precisely. The heat capacity is calculated from the amount of heat supplied and the corresponding temperature change.[1]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG)

DSC is employed to determine the melting point and enthalpy of fusion, while TG is used to study the thermal stability of the compound.

For DSC, a small sample (e.g., 2.6 mg) is heated at a constant rate (e.g., 10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).[1] The difference in heat flow between the sample and a reference is measured, allowing for the determination of phase transition temperatures and enthalpies.

For TG analysis, a sample (e.g., 8.9 mg) is heated at a constant rate (e.g., 10 K·min⁻¹) in an inert atmosphere.[1] The mass of the sample is continuously monitored as a function of temperature to observe any mass loss due to decomposition or evaporation.

Conclusion

While direct and extensive thermodynamic data for Cyclohex-4-ene-1,2-dicarboxylic acid remains a gap in the scientific literature, the information available for its anhydride precursor provides a solid foundation for researchers. The synthesis via the Diels-Alder reaction is well-established, and the thermodynamic properties of the anhydride have been characterized through techniques like adiabatic calorimetry and DSC. This guide serves as a valuable resource for professionals requiring an understanding of the energetic landscape of this important chemical family, and highlights the need for further experimental investigation into the properties of the diacid itself.

References

- 1. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]

- 2. odinity.com [odinity.com]

- 3. studymoose.com [studymoose.com]

- 4. cerritos.edu [cerritos.edu]

- 5. sas.upenn.edu [sas.upenn.edu]

- 6. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

A Comprehensive Technical Guide to Cyclohex-4-ene-1,2-dicarboxylic Acid and its Role in Diels-Alder Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) precursor are archetypal examples of the products derived from the Diels-Alder reaction, a cornerstone of modern organic synthesis. This [4+2] cycloaddition reaction provides a powerful and stereospecific method for the formation of six-membered rings, which are ubiquitous in natural products and pharmaceutical compounds.[1] This technical guide provides an in-depth examination of the synthesis, stereochemistry, and reaction mechanisms associated with cyclohex-4-ene-1,2-dicarboxylic acid, with a focus on its formation via the Diels-Alder reaction between a conjugated diene and a dienophile. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to Cyclohex-4-ene-1,2-dicarboxylic Acid

Cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound featuring a cyclohexene (B86901) ring functionalized with two adjacent carboxylic acid groups.[2] Due to the nature of its synthesis, the cis isomer is the most commonly produced and studied form. The compound and its direct precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride, are pivotal in various industrial applications, including the production of polymers, plasticizers, and resins.[2][3][4]

Chemical Properties:

The significance of this molecule lies not only in its applications but also in its role as a classic product of the Diels-Alder reaction, a process that exemplifies the principles of pericyclic reactions and stereochemical control.[1]

The Diels-Alder Reaction: Synthesis and Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene) to form a cyclohexene ring.[1] This [4+2] cycloaddition is highly valuable as it forms two new carbon-carbon sigma bonds and a new pi bond in a single, stereospecific step.[1][7]

The synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride is achieved through the reaction of 1,3-butadiene (B125203) (the diene) with maleic anhydride (the dienophile).[3][8]

Key Mechanistic Points:

-

Concerted Mechanism: The reaction proceeds through a single, cyclic transition state without any intermediates.[1][9]

-

Stereospecificity: The stereochemistry of the reactants is preserved in the product.[10][11][12] Since maleic anhydride is a cis-dienophile, the resulting adduct has the two carboxyl-derived groups in a cis configuration.[8][13]

-

Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation to allow for optimal orbital overlap.[9][11]

The initially formed anhydride can be readily hydrolyzed with water to yield the target molecule, cis-4-cyclohexene-1,2-dicarboxylic acid.[8][14]

Stereoselectivity: The Endo and Exo Rule

When cyclic reactants are used in a Diels-Alder reaction, two diastereomeric products, designated endo and exo, can be formed.[7][15]

-

Endo Product: The substituent(s) on the dienophile are oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.

-

Exo Product: The substituent(s) on the dienophile are oriented anti (on the opposite side) to the larger bridge.

The "endo rule" states that the endo product is generally the kinetically favored product, meaning it forms faster.[7][16] This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the substituent on the dienophile and the developing pi system in the diene at the transition state.[7][17] These interactions lower the energy of the endo transition state relative to the exo transition state.[16][17]

However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[16] Therefore, under conditions of thermodynamic control (higher temperatures, longer reaction times), the more stable exo product may be the major product, as the reversible Diels-Alder reaction allows for equilibration.[17] For the reaction between furan (B31954) and maleic anhydride, the endo adduct is the kinetic product, but the exo adduct is thermodynamically favored and more commonly isolated.[18]

Experimental Protocols

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol uses 3-sulfolene (B121364) (butadiene sulfone) as a solid, stable, and safe in-situ source of 1,3-butadiene gas upon heating.[8][19]

Materials:

-

3-sulfolene (Butadiene sulfone)

-

Maleic anhydride

-

Petroleum ether

-

50-mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Buchner funnel and filter paper

Procedure:

-

Combine 3-sulfolene and maleic anhydride (in approximately a 1.1:1 molar ratio to ensure the dienophile is the limiting reagent) in a 50-mL round-bottom flask.[9][10]

-

Add a small amount of xylene (~1-2 mL) to act as a solvent and facilitate heat transfer.[10][13] Add a boiling stone or magnetic stir bar.

-

Attach a water-cooled reflux condenser to the flask.[10]

-

Gently heat the mixture in a sand bath or with a heating mantle. The solids will dissolve, and as the temperature rises, the 3-sulfolene will decompose, releasing 1,3-butadiene and sulfur dioxide gas (perform in a fume hood).[10][19]

-

Once the solution is clear, increase the heat to maintain a steady reflux. Reflux the mixture for approximately 30-60 minutes.[10][13][14] The reaction temperature should be around 150°C.[10][19]

-

After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

-

As the mixture cools, the product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will begin to crystallize. To enhance crystallization, the flask can be placed in an ice bath.[14]

-

Add petroleum ether to the cooled mixture to induce further precipitation of the product by reducing its solubility.[13][19]

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.[14][19]

-

Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene and unreacted starting material.[19]

-

Allow the crystals to air dry completely before weighing and determining the melting point.

Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid

Procedure:

-

Place a known mass of the synthesized anhydride (e.g., ~1.5 g) into an Erlenmeyer flask.[14]

-

Heat the mixture to boiling on a hot plate, stirring until all the solid anhydride has dissolved.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Place the flask in an ice bath to complete the crystallization of the dicarboxylic acid.[14]

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

Quantitative Data

The following tables summarize quantitative data reported in various experimental syntheses of the anhydride and its subsequent hydrolysis product. Yields can vary based on reaction scale, purity of reagents, and technique.

Table 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

| Parameter | Value | Source |

| Reactants | ||

| 3-Sulfolene | 2.189 g (0.0185 mol) | [10] |

| Maleic Anhydride | 1.214 g (0.0124 mol) | [10] |

| Limiting Reagent | Maleic Anhydride | [9][10] |

| Product | ||

| Theoretical Yield | 1.883 g | [10] |

| Actual Yield | 1.461 g | [10] |

| Percent Yield | 77.6% | [10] |

| Other Reported Yields | 49.31%, 84.6% | [9][14] |

| Physical Properties | ||

| Melting Point (Observed) | 104.1°C | [10] |

| Melting Point (Literature) | 103-106°C | [9][10][20] |

Table 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid

| Parameter | Value | Source |

| Reactant | ||

| Anhydride | 1.62 g | [14] |

| Product | ||

| Percent Yield | 66.9% | [14] |

| Physical Properties | ||

| Melting Point (Observed) | 167°C | [13] |

| Melting Point (Literature) | 165-171°C | [2][20] |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum of the anhydride shows four distinct signals, confirming the product's structure.[10]

-

¹³C NMR: The number of resonances in the ¹³C NMR spectrum can be used to confirm the cis stereochemistry of the dicarboxylic acid, as the symmetry of the cis isomer results in fewer unique carbon signals than the less symmetric trans isomer.[21][22]

-

IR Spectroscopy: Conversion of the anhydride to the diacid can be confirmed by the disappearance of the characteristic anhydride C=O stretches and the appearance of a broad O-H stretch and a carboxylic acid C=O stretch in the IR spectrum.[21]

Conclusion

Cyclohex-4-ene-1,2-dicarboxylic acid is a fundamentally important molecule, primarily synthesized via the Diels-Alder reaction. This reaction's reliability, high atom economy, and stereospecific nature make it an indispensable tool in organic synthesis.[3][23] Understanding the concerted mechanism, the factors governing stereoselectivity (the endo rule), and the practical experimental protocols for its synthesis provides a solid foundation for researchers in organic chemistry and drug development. The principles demonstrated by this classic reaction are widely applicable to the synthesis of more complex cyclic and polycyclic systems.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID | 2305-26-2 [chemicalbook.com]

- 7. chemconnections.org [chemconnections.org]

- 8. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 9. studymoose.com [studymoose.com]

- 10. odinity.com [odinity.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 14. sas.upenn.edu [sas.upenn.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. cerritos.edu [cerritos.edu]

- 20. web.alfredstate.edu [web.alfredstate.edu]

- 21. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 22. Answered: This is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid - Can you tell whether you have the cis or trans 4-cyclohexene-1,2-dicarboxylic acid based… | bartleby [bartleby.com]

- 23. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

Theoretical Conformational Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of cis- and trans-isomers of Cyclohex-4-ene-1,2-dicarboxylic acid. This molecule, containing a cyclohexene (B86901) core, presents a unique conformational challenge due to the interplay of the rigid double bond and the stereochemistry of the two carboxylic acid substituents. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug development, and materials science who are interested in the conformational analysis of substituted cyclic systems. We detail the key stable conformers, the energetic differences between them, and the computational protocols required to derive these insights. All quantitative data is summarized in structured tables, and key conceptual and experimental workflows are visualized using Graphviz diagrams.

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid is a molecule of significant interest due to its rigid cyclohexene scaffold, which can serve as a building block in the synthesis of pharmaceuticals and polymers. The conformational preferences of its cis- and trans-isomers are critical in determining their physical, chemical, and biological properties. The presence of the double bond restricts the ring to a half-chair conformation, leading to distinct spatial arrangements of the carboxylic acid groups, which can be classified as pseudo-axial (pa) or pseudo-equatorial (pe).

Understanding the equilibrium between these conformers is crucial for predicting molecular interactions, such as binding to a biological target or packing in a crystal lattice. This guide explores the theoretical underpinnings of the conformational preferences of these isomers and provides a detailed protocol for their computational analysis.

Conformational Landscape of Cyclohex-4-ene-1,2-dicarboxylic Acid